Acamprosate Impurity B is a chemical compound that arises during the synthesis of acamprosate, a medication primarily used for the treatment of alcohol dependence. This impurity is closely related to the structure of acamprosate and is a byproduct of its synthesis processes. Understanding Acamprosate Impurity B is essential for ensuring the quality and efficacy of acamprosate formulations.
Acamprosate itself is derived from homotaurine, which is a naturally occurring amino acid derivative. The synthesis of acamprosate typically involves several chemical reactions, including acetylation and sulfonation, leading to various impurities, including Acamprosate Impurity B. The presence of impurities can affect the pharmacological properties and safety profile of the drug.
The synthesis of acamprosate generally involves several key steps:
One common method for synthesizing acamprosate involves:
The molecular formula for Acamprosate Impurity B is . Its structure closely resembles that of acamprosate but includes variations that characterize it as an impurity.
Acamprosate Impurity B can form through various side reactions during the synthesis of acamprosate. These include:
The formation of Acamprosate Impurity B often results from incomplete reactions or side reactions involving starting materials or intermediates. For example, if homotaurine does not fully react with calcium acetate, residual homotaurine can contribute to impurity levels in the final product .
Studies examining the pharmacokinetics of acamprosate suggest that impurities like Acamprosate Impurity B may influence therapeutic outcomes through their interactions with biological systems .
Relevant analyses indicate that maintaining high purity levels in pharmaceutical formulations is crucial for minimizing adverse effects associated with impurities like Acamprosate Impurity B .
Acamprosate itself is primarily used in clinical settings for treating alcohol dependence. Understanding Acamprosate Impurity B is critical for:
Acamprosate Impurity B is systematically identified as Calcium 3-formamidopropane-1-sulfonic acid in its salt form [1] [2] [5]. This IUPAC name precisely reflects its molecular structure: a calcium salt of a sulfonic acid derivative featuring a formamide (-NC=O) functional group at the 3-position of the propane chain. The structure comprises three key components:
Table 1: Structural Descriptors of Acamprosate Impurity B
Descriptor Type | Value |
---|---|
SMILES Notation | O=S(CCCNC=O)([O-])=O.[Ca+2] |
Key Functional Groups | Sulfonate, Formamide |
Charge Distribution | Divalent cation (Ca2+) with two monovalent anions |
Acamprosate Impurity B is recognized under multiple standardized nomenclatures across international pharmacopeias and scientific literature:
The term "Related Compound B" in USP monographs specifically denotes this chemical entity as a structurally characterized impurity profile component [7]. Regulatory documents consistently use these designations for analytical standardization and quality control during drug manufacturing [2] [5].
Table 2: Synonym Cross-Reference for Acamprosate Impurity B
Pharmacopeial Source | Primary Designation | Alternate Names |
---|---|---|
USP | Acamprosate Related Compound B | Calcium 3-formamidopropane-1-sulfonate |
European Pharmacopoeia | Acamprosate EP Impurity B | Formyl Homotaurine |
Chemical Databases | Calcium 3-(formylamino)propanesulfonate | 3-Formamidopropane-1-sulfonic acid calcium salt |
Acamprosate Impurity B exhibits distinct molecular parameters compared to its parent drug, Acamprosate (calcium bis(3-acetamidopropane-1-sulfonate)):
The chemical distinction lies in the N-acyl moiety:
Table 3: Molecular Comparison of Acamprosate and Its Impurity B
Parameter | Acamprosate Impurity B | Parent Acamprosate |
---|---|---|
Empirical Formula (Monomeric) | C4H8NO4S·1/2Ca | C5H10NO4S·1/2Ca |
Empirical Formula (Dimeric) | C8H16CaN2O8S2 | C10H20CaN2O8S2 |
Monomeric MW | 186.25 g/mol | 204.26 g/mol |
Dimeric MW | 372.44 g/mol [3] | 400.48 g/mol |
N-acyl Group | Formamide (-NHCHO) | Acetamide (-NHCOCH3) |
Structural Implications:The formyl group in Impurity B reduces steric bulk compared to Acamprosate’s acetyl group, potentially altering physicochemical properties such as solubility and chromatographic retention. This difference necessitates precise analytical separation techniques during pharmaceutical quality testing [2] [7].
Table 4: Standardized Nomenclature Summary for Acamprosate Impurity B
Nomenclature Type | Designation | Source Reference |
---|---|---|
IUPAC Name | Calcium 3-formamidopropane-1-sulfonic acid | [1] [2] |
USP Compendial Name | Acamprosate Related Compound B | [7] [10] |
EP Compendial Name | Acamprosate EP Impurity B | [1] [2] |
Common Synonym | Formyl Homotaurine | [1] [9] |
Chemical Abstracts Service (CAS) No. | 233591-26-9 (dimeric form); 2806206-41-5 (free acid) | [3] [4] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7